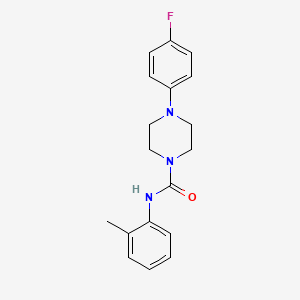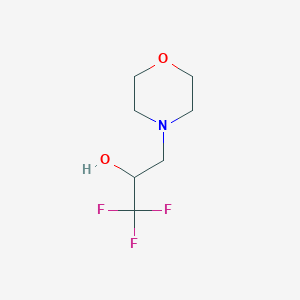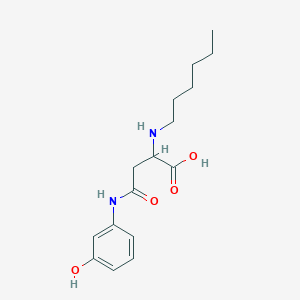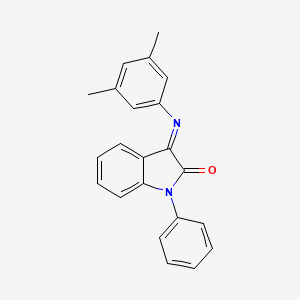![molecular formula C15H19N3O7S B3014490 1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid CAS No. 1008006-09-4](/img/structure/B3014490.png)
1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the analysis of the compound . For instance, the synthesis of related morpholine-containing compounds and their biological activities are discussed, as well as the biotransformation of a morpholine-containing anticonvulsant .
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest due to their biological activities. For example, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is an important step in creating biologically active compounds, which involves a multi-step process including rearrangement, condensation, and nucleophilic substitution reactions . This information can be extrapolated to suggest that the synthesis of this compound would also require a multi-step approach, potentially involving similar reaction types.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be complex, as seen in the nickel(II) complexes with pyridine-2,5-dicarboxylic acid and morpholine derivatives . These structures are often characterized using techniques such as single crystal X-ray diffraction, which could also be applied to determine the structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of morpholine derivatives can be inferred from the biotransformation studies of related compounds. For instance, the anticonvulsant 4-p-chlorophenylpyrrol-3-morpholino-2-carboxylic acid methyl ester undergoes various reactions such as N- and O-dealkylation, oxidative and reductive processes, and hydroxylation of the pyrrole skeleton . These insights suggest that this compound may also undergo similar biotransformation reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, related compounds provide some context. For example, the pyridinium-1-sulfonic acid-2-carboxylic acid chloride is used as a catalyst under mild and solvent-free conditions, indicating that it has stable and reactive properties suitable for catalysis . This suggests that the compound may also exhibit specific physical and chemical properties that could be advantageous for certain reactions or applications.
Applications De Recherche Scientifique
Hydrogen Bonding in Proton-Transfer Compounds
The compound is related to structures involving hydrogen bonding in proton-transfer compounds, as demonstrated in a study examining the crystal structures of proton-transfer compounds of 5-sulfosalicylic acid with various aliphatic nitrogen Lewis bases, including morpholine and pyrrolidine (Smith, Wermuth, & Sagatys, 2011).
Biotransformation in Anticonvulsant Properties
In the field of pharmacology, specifically related to anticonvulsant properties, a study focused on the biotransformation of a related compound, 4-p-chlorophenylpyrrole-3-morpholino-2-carboxylic acid methylester, which shares structural similarities with the compound (Langner, Rätzer, Rickert, Nerlich, & Franke, 1993).
Nucleophilic Behavior in Chemical Reactions
A study examining the nucleophilic behavior of enamines derived from 2-tetralone, involving morpholine and pyrrolidine, provides insights into the chemical reactivity of similar structures (Pitacco, Colonna, Valentin, & Risaliti, 1974).
Intermediate in Synthesis of Biologically Active Compounds
The compound serves as an important intermediate in the synthesis of various biologically active compounds, as highlighted in a study focusing on the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, which is structurally related and plays a critical role in the development of small molecule anticancer drugs (Wang, Wang, Xu, Wu, Tang, & Zheng, 2016).
Synthesis and Antimicrobial Activity
The synthesis and antimicrobial activity of compounds involving morpholinoaniline, a structural component of the compound, were explored in a study focusing on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid (Janakiramudu, Subba Rao, Srikanth, Madhusudhana, Sreenivasa Murthy, NagalakshmiDevamma, Chalapathi, & Naga Raju, 2017).
Orientations Futures
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could explore the design of new pyrrolidine compounds, including derivatives of “1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid”, for the treatment of various human diseases .
Propriétés
IUPAC Name |
1-(4-morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7S/c19-15(20)13-2-1-5-17(13)12-4-3-11(10-14(12)18(21)22)26(23,24)16-6-8-25-9-7-16/h3-4,10,13H,1-2,5-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXKCNCMNNMBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide](/img/structure/B3014407.png)
![N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B3014409.png)

![7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3014414.png)



![6-Bromofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3014419.png)
![2-Oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one](/img/structure/B3014421.png)




![1'-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3014430.png)